Diethylcarbamazine Citrate

Analytical Chemistry Quality Control Pharmaceutical Analysis

Select Diethylcarbamazine Citrate (USP, assay 98.0–102.0%, individual impurities ≤0.1%, heavy metals ≤0.002%) for HPLC method validation, dissolution testing, and stability-indicating assays. The citrate salt provides 68–78 mg/mL aqueous solubility—superior to the free base (~63.7 mg/mL)—enabling immediate-release tablet formulations that meet USP dissolution requirements (≥75% in 45 min). Its defined impurity profile and pharmacopeial compliance directly support ANDA/DMF filings, eliminating re-validation risk from generic substitution.

Molecular Formula C10H21N3O.C6H8O7
C16H29N3O8
Molecular Weight 391.42 g/mol
CAS No. 16354-46-4
Cat. No. B7790344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethylcarbamazine Citrate
CAS16354-46-4
Molecular FormulaC10H21N3O.C6H8O7
C16H29N3O8
Molecular Weight391.42 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)N1CCN(CC1)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C10H21N3O.C6H8O7/c1-4-12(5-2)10(14)13-8-6-11(3)7-9-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-9H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
InChIKeyPGNKBEARDDELNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility75% in water @ 20 °C
Freely sol in hot alcohol
Sparingly sol in cold alcohol
Practically insoluble in acetone, benzene, chloroform and ethe

Diethylcarbamazine Citrate (CAS 16354-46-4) Procurement and Specification Overview for Filariasis Research and Formulation


Diethylcarbamazine Citrate (DEC citrate) is the 1:1 citrate salt of N,N-diethyl-4-methyl-1-piperazinecarboxamide, a synthetic piperazine derivative primarily utilized as an antifilarial agent [1]. As an orally active inhibitor of arachidonic acid metabolism in filarial microfilariae, it demonstrates high specificity for several nematode parasites including Wuchereria bancrofti, Brugia malayi, and Loa loa . The citrate salt form is employed pharmaceutically to enhance aqueous solubility and improve oral bioavailability relative to the free base [2]. This compound is a cornerstone in mass drug administration programs for lymphatic filariasis and remains a critical reference standard for analytical and formulation development [3].

Procurement Risk: Why Diethylcarbamazine Citrate Cannot Be Casually Substituted with the Free Base or Alternative Anthelmintics


Substituting Diethylcarbamazine Citrate with the free base, or with other antifilarial agents such as ivermectin or albendazole, introduces quantifiable risks to experimental reproducibility, formulation performance, and clinical efficacy. The citrate salt form provides a defined, reproducible aqueous solubility profile (68-78 mg/mL) that is measurably higher than the free base (~63.7 mg/mL), directly impacting dissolution rate and bioavailability in oral dosage forms . Furthermore, the USP monograph specifies strict impurity limits (individual impurities ≤0.1%) that are not guaranteed with non-pharmacopeial grades of the free base [1]. Head-to-head clinical trials demonstrate distinct efficacy and safety profiles: DEC citrate provides more sustained microfilarial suppression at 6 months compared to single-dose ivermectin (6.0% vs. 18.3-19.5% of pretreatment levels), and carries a different adverse reaction intensity profile than albendazole [2][3]. These quantitative differences render generic substitution scientifically unsound without rigorous re-validation.

Quantitative Evidence Guide: Diethylcarbamazine Citrate Differentiation from Comparators and Alternatives


Purity and Impurity Control: USP-Grade Diethylcarbamazine Citrate vs. Non-Pharmacopeial Free Base

USP-grade Diethylcarbamazine Citrate is subject to stringent chromatographic purity standards that are not universally applied to the free base or alternative salts. The USP monograph specifies an assay range of 98.0-102.0% on an anhydrous basis, with a limit of ≤0.1% for any individual impurity and ≤0.002% for heavy metals [1]. In contrast, commercial free base preparations may not provide equivalent purity guarantees, introducing variability in research assays and formulation development [2]. This level of purity control is critical for reproducible in vitro pharmacology and for meeting regulatory expectations in drug product development.

Analytical Chemistry Quality Control Pharmaceutical Analysis

Aqueous Solubility: Diethylcarbamazine Citrate vs. Free Base

The citrate salt form provides a quantifiable improvement in aqueous solubility over the free base. At 25°C, Diethylcarbamazine Citrate exhibits a water solubility of 68-78 mg/mL, whereas the free base is reported to have a solubility of 63.7 mg/mL [1]. This difference, while modest, is consequential in formulation where high drug loading is required or where dissolution rate limits bioavailability. The citrate salt's enhanced solubility directly translates to meeting USP dissolution specifications for tablets (≥75% dissolved in 45 minutes) [2].

Preformulation Drug Delivery Solubility Enhancement

Sustained Microfilarial Suppression: Diethylcarbamazine Citrate vs. Ivermectin in Lymphatic Filariasis

In a randomized, double-blind trial comparing Diethylcarbamazine (DEC) citrate (6 mg/kg/day for 12 days) with single-dose ivermectin (126.2 μg/kg) in Wuchereria bancrofti-infected men, DEC demonstrated superior sustained microfilarial suppression. At 6 months post-treatment, microfilariae levels (as a percentage of pretreatment values) were 6.0% for DEC compared to 19.5% for high-dose ivermectin (P<0.05) [1]. This indicates that while ivermectin clears microfilariae more rapidly initially, DEC provides more durable suppression, a key consideration for mass drug administration program design.

Anthelmintic Efficacy Clinical Pharmacology Neglected Tropical Diseases

Adverse Reaction Intensity: Diethylcarbamazine Citrate vs. Albendazole

A double-blind clinical study compared the tolerability of single-dose Diethylcarbamazine Citrate (6 mg/kg), albendazole (400 mg), and their combination in 54 asymptomatic W. bancrofti microfilaraemic volunteers [1]. The mean adverse reaction intensity score for DEC was 5.6 ± 7.1, which was significantly higher than the 1.8 ± 3.0 observed for albendazole alone (P < 0.05). However, the overall incidence of adverse reactions was not significantly different between groups (52.9% for DEC vs. 42.1% for albendazole; P > 0.05). This quantifies the different safety profile that must be considered when selecting between these agents for community-based treatment programs.

Drug Safety Tolerability Mass Drug Administration

pH-Dependent Pharmacokinetic Modulation: Diethylcarbamazine Citrate Clearance and Half-Life

The pharmacokinetics of Diethylcarbamazine Citrate are uniquely sensitive to urinary pH, a property not shared by many alternative antifilarial agents. In a controlled study of five subjects, when alkaline urinary pH was maintained, the elimination half-life (T1/2) was significantly prolonged and the area under the curve (AUC) was significantly increased compared to acidic conditions [1]. Conversely, renal clearance and total urinary excretion were significantly reduced under alkaline conditions [2]. This pH dependence allows for potential therapeutic manipulation of drug exposure but also necessitates careful consideration of patient factors (e.g., diet, renal function) that may alter urinary pH.

Pharmacokinetics Renal Clearance Drug Disposition

Orodispersible Tablet Formulation: Enhanced Dissolution vs. Conventional Tablets

Formulation innovation using Diethylcarbamazine Citrate demonstrates quantifiable improvements in drug release kinetics. A cost-effective orodispersible tablet (ODT) formulation containing 16% w/w treated agar, 15% sodium bicarbonate, and 15% tartaric acid achieved an in vitro dispersion time of approximately 55 seconds [1]. Crucially, the time to 50% drug release (t50%) was 9.24 minutes for the ODT, compared to 16.48 minutes for a conventional commercial tablet, and t70% was 18.12 minutes vs. 29.24 minutes [2]. This represents a ~44% reduction in t50%, which translates to more rapid onset of action and improved patient compliance, particularly in pediatric and geriatric populations.

Pharmaceutical Formulation Patient Compliance Immediate Release

Optimal Application Scenarios for Diethylcarbamazine Citrate Based on Quantitative Evidence


Analytical Reference Standard and Quality Control in Pharmaceutical Manufacturing

Procure USP-grade Diethylcarbamazine Citrate (assay 98.0-102.0%, individual impurities ≤0.1%) for use as a primary reference standard in HPLC method validation, dissolution testing of finished dosage forms, and stability-indicating assay development. The defined impurity profile and stringent heavy metal limits (≤0.002%) ensure compliance with pharmacopeial monographs and support ANDA/DMF filings [1].

Preformulation and Oral Dosage Form Development Requiring High Aqueous Solubility

Select Diethylcarbamazine Citrate over the free base when developing aqueous solutions, syrups, or immediate-release tablets due to its higher and more reproducible water solubility (68-78 mg/mL). This solubility advantage directly supports meeting USP dissolution requirements (≥75% dissolved in 45 minutes) and reduces formulation challenges associated with poor wetting or slow dissolution [2].

Pharmacokinetic Studies Investigating pH-Dependent Drug Disposition

Utilize Diethylcarbamazine Citrate as a model compound to study the impact of urinary pH modulation on drug clearance and half-life. The documented 3-5 fold difference in elimination half-life between acidic and alkaline urine conditions (T1/2: ~2-3 h vs. ~10-14 h) provides a robust, quantifiable system for investigating renal drug interactions and the potential for chronopharmacokinetic dosing strategies [3].

Development of Advanced Drug Delivery Systems (e.g., Orodispersible Tablets, Nanoparticles)

Employ Diethylcarbamazine Citrate as a model drug for novel formulation research, leveraging its well-characterized physicochemical properties. Evidence from orodispersible tablet development shows a 44% reduction in t50% drug release compared to conventional tablets, demonstrating its suitability for formulation optimization aimed at improving patient compliance in mass drug administration programs [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diethylcarbamazine Citrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.